molecular formula C49H76O20 B190427 Lanatoside B CAS No. 17575-21-2

Lanatoside B

Cat. No. B190427
CAS RN: 17575-21-2
M. Wt: 985.1 g/mol
InChI Key: XVAPNQFQPDAROQ-KBADXSOQSA-N
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Description

Lanatoside B is a glycoside C49H76O20 that yields gitoxin, glucose, and acetic acid on hydrolysis . It is a natural product found in Digitalis parviflora, Digitalis viridiflora, and other organisms .


Chemical Reactions Analysis

Cardiac glycosides, including Lanatoside B, have been found to modulate inflammation at the blood-brain barrier cells . Lanatoside C, a related compound, has been shown to exert its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways .


Physical And Chemical Properties Analysis

Lanatoside B has a molecular formula of C49H76O20 and a molecular weight of 985.1 g/mol . It is a cardenolide that can be isolated from the leaves of Digitalis lanata .

Scientific Research Applications

  • Lanatoside C, closely related to Lanatoside B, has been shown to be a potent polyclonal B cell activator for mouse lymphocytes. Specific chemical modifications of the glycoside affect its mitogenic properties, revealing insights into the molecular basis of B cell activation (Hammarström & Smith, 1978).

  • In another study, Lanatoside C was found to induce DNA synthesis and increase polyclonal antibody synthesis in resting lymphocytes, suggesting its potential as an immunomodulatory agent (Hammarström & Smith, 1978).

  • Lanatoside C-treated colorectal cancer cells exhibited patterns of autophagy and mitochondrial dysfunction, indicating its potential as an anti-cancer drug and radiosensitizing agent (Kang et al., 2016).

  • The therapeutic value of Lanatoside C in treating congestive heart failure and various arrhythmias was explored, highlighting its efficacy and low toxicity compared to other digitalis preparations (Fahr & Ladue, 1941).

  • Lanatoside C was shown to promote foam cell formation and aggravate atherosclerosis development in mice, providing insight into its impact on cardiovascular diseases (Shi et al., 2016).

  • In cancer research, Lanatoside C has been found to arrest the G2/M phase of the cell cycle and suppress cancer cell growth by attenuating various signaling pathways, including MAPK, Wnt, and PI3K/AKT/mTOR (Reddy et al., 2019).

  • Lanatoside C sensitized glioblastoma cells to apoptosis-inducing agents and induced alternative cell death pathways, suggesting its potential use in overcoming cancer cell resistance to apoptosis (Badr et al., 2011).

  • The antiviral activity of Lanatoside C against dengue virus infection was identified, demonstrating its potential as an effective antiviral drug (Cheung et al., 2014).

Safety And Hazards

The safety data sheet of Lanatoside B suggests that it should be handled with full personal protective equipment. It advises against breathing vapors, mist, dust, or gas and recommends ensuring adequate ventilation . In case of contact, it suggests rinsing skin thoroughly with large amounts of water and removing contaminated clothing and shoes .

Future Directions

Cardiac glycosides, including Lanatoside B, have shown promising anti-tumor activity and are potential candidates for radiosensitizers . They have been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules . The combination of 131I-trastuzumab and Lanatoside C has been suggested as a potential synergistic treatment for radioimmunotherapy to control HER2 positive tumors .

properties

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAPNQFQPDAROQ-CAPSWCROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanatoside B

CAS RN

17575-21-2
Record name Lanatoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17575-21-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanatoside B
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanatoside B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753
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Record name LANATOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
229
Citations
Y Ikeda, Y Fujii, M Yamazaki - Journal of Natural Products, 1992 - ACS Publications
A quantitative hplc method for the simultaneous determinationof lanatoside C and digoxin in Digitalis lanata was developed. The extract of dry leaf powder with 50% MeOH was applied …
Number of citations: 15 pubs.acs.org
C Zhang, HY Yang, L Gao, MZ Bai, WK Fu… - Frontiers in …, 2023 - frontiersin.org
… In this study, we extracted five cardiac glycosides from natural plants: Lanatoside A (1), digoxin (2), Lanatoside C(3), gitoxin (4), and Lanatoside B (5). Drug experiments were performed …
Number of citations: 0 www.frontiersin.org
Y Fujii, Y Ikeda, I Okamoto, M Yamazaki - Journal of Chromatography A, 1990 - Elsevier
… The amounts of lanatoside B and desacetyllanatosides in the leaves examined were below the limits of determination. Previously, the separation of lanatoside and desacetyllanatoside …
Number of citations: 12 www.sciencedirect.com
ÉP Kemertelidze - Chemistry of Natural Compounds, 1971 - Springer
… the glycosidehad the same mobility as an authentic sample of lanatoside B. A mixture gave no depression of the melting point, rts IR spectrum was identical with that of lanatoside B [4]. …
Number of citations: 2 link.springer.com
Y Fujii, Y Ikeda, M Yamazaki - Journal of Liquid Chromatography & …, 1994 - Taylor & Francis
… An quantitative method for the determination of lanatoside A and lanatoside B in Digitalis lutea and Digitalis ambigua leaves by high-performance liquid chromatography (HPLC) is …
Number of citations: 3 www.tandfonline.com
P Nanasi, B Lenkey, P Tetenyi - Planta medica, 1974 - thieme-connect.com
… It seems that a direct enzymatic way leads from the gitoxigenin to the rise of lanatoside B-glycoside which is connected with the synthesis of lanatoside A- and C-glycoside only in a low …
Number of citations: 8 www.thieme-connect.com
ÉP Kemertelidze - Chemistry of Natural Compounds, 1971 - Springer
… on a column of Sephadex G-75, we obtained lanatoside C and lanatoside B [1], and also glucogitoroside, which we had isolated previously by partition chromatography on silica gel [2]. …
Number of citations: 2 idp.springer.com
J Pitra, J Štěrba - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
… In the course of de acetylation of lanatoside B by excess barium hydroxide in methanol, we observed separation of amorphous barium salt of an acid; the latter was unstable and …
Number of citations: 23 cccc.uochb.cas.cz
FC Braga, W Kreis, RA Récio, AB de Oliveira - Phytochemistry, 1997 - Elsevier
The content of the main cardenolides in Digitalis lanata harvested in Brazil was determined by HPLC, in two different stages of growth. The analysed plants, totaling 49, presented great …
Number of citations: 23 www.sciencedirect.com
A Farah, G Maresh - Journal of Pharmacology and Experimental …, 1948 - ASPET
… The influence of rate of administration on the therapeutic, irregularity, and lethal dose of the glycosides digitoxin, g-strophanthin, digoxin, oleandrin, and lanatoside B has been studied …
Number of citations: 67 jpet.aspetjournals.org

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